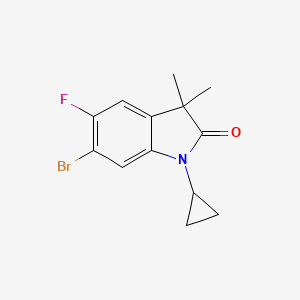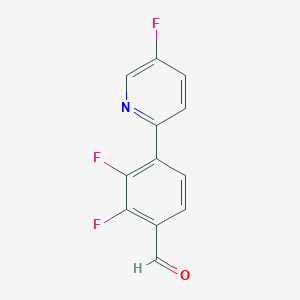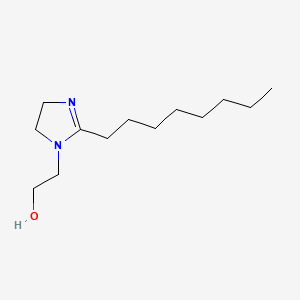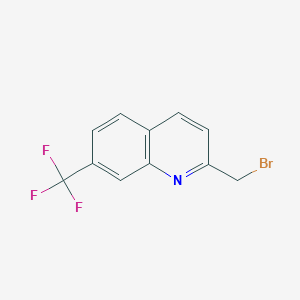
4-Methoxymethyl-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxymethyl-indole typically involves the introduction of a methoxymethyl group to the indole ring. One common method is the reaction of indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxymethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(formylmethyl)-1H-indole, while reduction can produce 4-(hydroxymethyl)-1H-indole .
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mecanismo De Acción
The mechanism of action of 4-Methoxymethyl-indole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
- 4-(Hydroxymethyl)-1H-indole
- 4-(Formylmethyl)-1H-indole
- 4-(Methoxymethyl)-1H-pyrrole
Comparison: 4-(Methoxymethyl)-1H-indole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-(hydroxymethyl)-1H-indole, the methoxymethyl derivative is more lipophilic, enhancing its ability to penetrate cell membranes. Additionally, the methoxymethyl group can undergo specific chemical reactions that are not possible with the hydroxymethyl group .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-1H-indole |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3 |
Clave InChI |
JPONOTGMJUOKCE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2C=CNC2=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
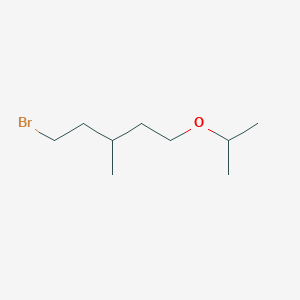
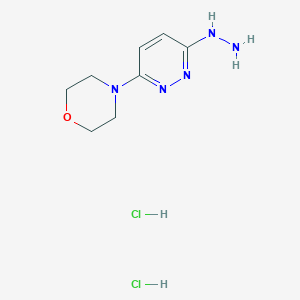
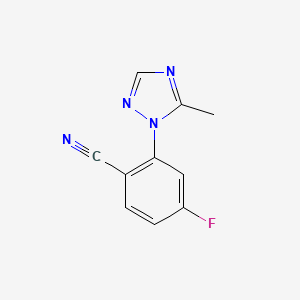
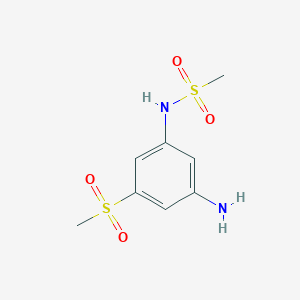
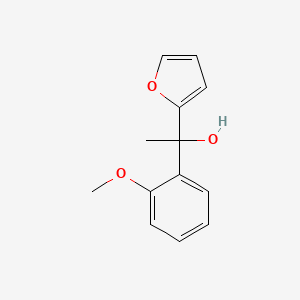
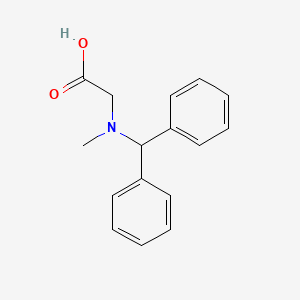
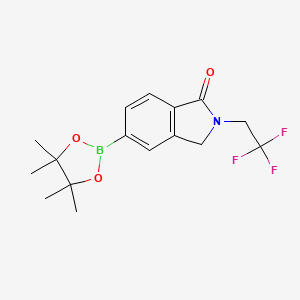
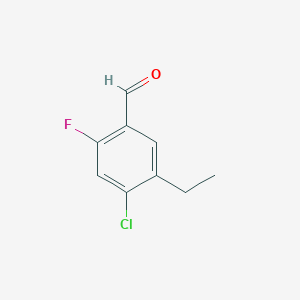
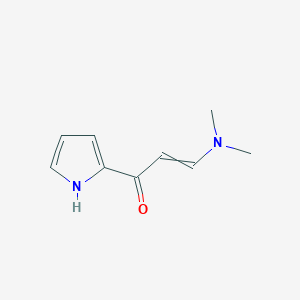
![1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8425253.png)
